Potassium (Z)-2-Bromo-2-phenylvinyltrifluoroborate
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Overview
Description
Potassium (2-bromo-2-phenylvinyl)trifluoroborate is an organoboron compound with the molecular formula C8H6BBrF3K. It is a potassium salt of a trifluoroborate anion, which contains a bromo and phenyl group attached to a vinyl moiety. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (2-bromo-2-phenylvinyl)trifluoroborate can be synthesized through the reaction of 2-bromo-2-phenylvinylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is cooled to low temperatures, often below -20°C, to ensure the stability of the product .
Industrial Production Methods: Industrial production of potassium trifluoroborates, including potassium (2-bromo-2-phenylvinyl)trifluoroborate, involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often exceeding 97%. The product is then stored under inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Potassium (2-bromo-2-phenylvinyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the trifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2-bromo-2-phenylvinyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium (2-bromo-2-phenylvinyl)trifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate anion transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium 2-bromo-3-(trifluoromethyl)pyridine-4-trifluoroborate
Comparison: Potassium (2-bromo-2-phenylvinyl)trifluoroborate is unique due to the presence of both bromo and phenyl groups, which enhance its reactivity and versatility in cross-coupling reactions. Compared to other trifluoroborates, it offers improved stability and compatibility with a wide range of reaction conditions .
Properties
IUPAC Name |
potassium;(2-bromo-2-phenylethenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BBrF3.K/c10-8(6-9(11,12)13)7-4-2-1-3-5-7;/h1-6H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSODWGWQNMCMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C(C1=CC=CC=C1)Br)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BBrF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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